molecular formula C9H9ClN4S B1521621 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 151297-86-8

4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1521621
CAS RN: 151297-86-8
M. Wt: 240.71 g/mol
InChI Key: NZOYFJJZSJIIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings . The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in various chemical reactions, especially due to their multiple nitrogen atoms which can act as nucleophiles. They can undergo reactions such as alkylation, acylation, and various types of cycloaddition reactions .

Scientific Research Applications

Pharmacology: Antiviral Agents

This compound has shown promise in the field of pharmacology, particularly as an antiviral agent. Derivatives of indole, which share a similar structural motif, have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The presence of the triazole-thiol group in the compound could potentially be exploited to develop new antiviral drugs with high selectivity and potency.

properties

IUPAC Name

4-amino-3-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYFJJZSJIIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NNC(=S)N2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

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